2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
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Overview
Description
2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a dioxoloquinoline moiety. It is primarily studied for its interactions with alpha1-adrenergic receptors, making it a candidate for various neurological and cardiovascular treatments .
Preparation Methods
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the methoxyphenylpiperazine intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, converting the quinoline ring to a dihydroquinoline derivative.
Scientific Research Applications
2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is investigated for its potential as a neuroprotective agent due to its interaction with alpha1-adrenergic receptors.
Medicine: It is being explored for its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its binding to alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as reduced blood pressure and improved cognitive function .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. 2-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is unique due to its specific structural features, such as the dioxoloquinoline moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C26H31N3O4/c1-18-15-26(2,3)29(22-14-24-23(13-21(18)22)32-17-33-24)25(30)16-27-9-11-28(12-10-27)19-5-7-20(31-4)8-6-19/h5-8,13-15H,9-12,16-17H2,1-4H3 |
InChI Key |
CQDWUOUPTFGMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C5=CC=C(C=C5)OC)(C)C |
Origin of Product |
United States |
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